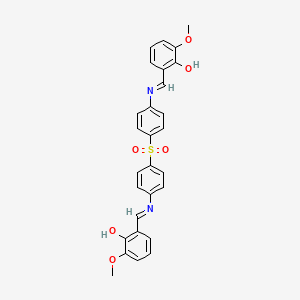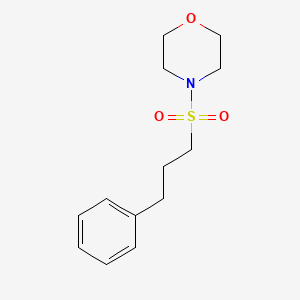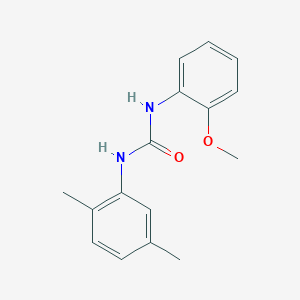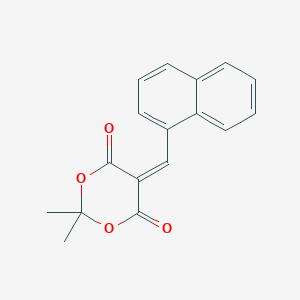![molecular formula C11H14O2 B11951662 1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a unique organic compound characterized by its bicyclic structure. The compound has the molecular formula C11H14O2 and a molecular weight of 178.233 g/mol
Métodos De Preparación
The synthesis of 1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a Lewis acid catalyst and elevated temperatures to facilitate the cycloaddition process .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The scalability of the process is crucial for large-scale production, and optimization of reaction parameters such as temperature, pressure, and catalyst concentration is essential.
Análisis De Reacciones Químicas
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Mecanismo De Acción
The mechanism of action of 1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The vinyl group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in specific biological effects .
Comparación Con Compuestos Similares
1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-1-carboxylic acid: This compound lacks the vinyl group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid:
1-Methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid: The presence of a methyl group instead of a vinyl group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its vinyl group, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-ethenylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H14O2/c1-2-11-5-3-8(4-6-11)7-9(11)10(12)13/h2-3,5,8-9H,1,4,6-7H2,(H,12,13) |
Clave InChI |
PKVPMTISVQPXDX-UHFFFAOYSA-N |
SMILES canónico |
C=CC12CCC(CC1C(=O)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)





![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)



![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)


